Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with a methoxy group at position 6 and a methyl ester at position 1. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structural analogs exhibit diverse reactivities and applications, as highlighted below.
Properties
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-10-6-7-11-9(8-10)4-3-5-12(11)13(14)16-2/h6-8,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTALWPXMYJEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184222 | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-27-4 | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113967-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Carboxylation: The starting material undergoes a carboxylation reaction to introduce the carboxylate group at the 1-position.
Methylation: The final step involves methylation of the carboxylate group to form the methyl ester.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Carboxylation: Using metal catalysts to enhance the carboxylation reaction.
Methylation: Employing methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Biological Activities
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exhibits various biological activities that make it a subject of interest in pharmacological studies:
- Antimicrobial Properties : Research indicates that this compound has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Activity : The compound has been evaluated for its potential analgesic effects in animal models, indicating its utility in pain management therapies.
Pharmaceutical Development
The unique structure of this compound allows it to be explored as a scaffold for synthesizing novel drugs. Its derivatives could lead to compounds with enhanced efficacy and reduced side effects.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it useful in the production of complex molecules in medicinal chemistry.
Material Science
Due to its chemical stability and specific properties, this compound can be utilized in developing new materials with desirable physical characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against Gram-positive bacteria | Showed significant inhibition at low concentrations |
| Anti-inflammatory Research | Tested in murine models | Reduced inflammation markers significantly compared to control |
| Analgesic Effectiveness | Pain models in rodents | Demonstrated comparable efficacy to standard analgesics |
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings and Trends
Functional Group Influence: Electron-Withdrawing Groups (e.g., CN, boronate ester): Enhance reactivity in cross-coupling (e.g., Suzuki reactions for boronate-containing analogs ) or nucleophilic substitutions (e.g., cyano group ). Electron-Donating Groups (e.g., OCH₃, OH): Increase stability of aromatic rings but reduce electrophilicity. The hydroxy analog is more acidic than the methoxy target compound.
Synthetic Efficiency :
- Allyl- and boronate-containing derivatives exhibit moderate to high yields (70% ), while dimethoxy analogs demonstrate improved synthetic routes .
Applications: Pharmaceuticals: Amino-carboxylic acid derivatives and ketone-containing analogs are prioritized for bioactive molecule design. Material Science: Boronate esters serve as key intermediates in polymer and ligand synthesis .
Biological Activity
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a carboxylate ester. This compound has garnered attention in various fields of research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C13H16O3
- CAS Number : 2473-19-0
- IUPAC Name : Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Iodine Methane Method : Involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide followed by iodomethane.
- Alcohol-Alkali Method : Utilizes a basic alcohol in conjunction with sodium hydroxide to form an alcohol salt that reacts with methanol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The methoxy and carboxylate groups are crucial for binding to specific enzymes and receptors, influencing processes such as inflammation and pain modulation.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Analgesic Properties : It has been investigated for pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound. The researchers conducted in vitro assays using human cell lines exposed to inflammatory stimuli. Results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound.
Analgesic Mechanism Investigation
Another investigation focused on the analgesic properties of this compound. Using animal models, researchers observed that administration of this compound led to a marked decrease in pain responses compared to control groups. The study concluded that the compound might interact with pain receptors in a manner similar to opioid analgesics but without the associated side effects.
Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Methoxy and Carboxylate | Anti-inflammatory & Analgesic |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Oxo Group | Limited anti-inflammatory |
| 6-methoxy-1,2,3,4-tetrahydronaphthalene | No Carboxylate | Lower reactivity |
Q & A
What are the established synthetic routes for Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how can reaction yields be optimized?
Basic Research Question
A common approach involves functionalizing the tetrahydronaphthalene core. For example, allyl ester formation via condensation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with activated carboxylate derivatives (e.g., allyl chloroformate) under basic conditions can yield structurally analogous compounds (70% yield, pentane:ethyl acetate = 8:2 solvent system) . Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution.
- Temperature Control : Maintaining low temperatures (-10°C to 0°C) to minimize side reactions.
- Chromatographic Purification : TLC (Rf = 0.3) or column chromatography for isolating pure products.
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), ester (COOCH₃), and tetrahydronaphthalene ring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H⁺] at m/z 234.1).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
Refer to analogous compounds (e.g., 6-methoxy-1-tetralone, C₁₁H₁₂O₂) for benchmarking spectral data .
How do researchers design in vitro and in vivo toxicity studies for this compound, and what endpoints should be prioritized?
Intermediate Research Question
Toxicological study design should align with ATSDR guidelines for naphthalene derivatives :
- Inclusion Criteria :
- Model Systems :
- In Vitro : CYP450 enzyme inhibition assays (e.g., CYP1A2, CYP2E1) due to structural similarity to polycyclic aromatic hydrocarbons .
- In Vivo : Rodent models for systemic toxicity (e.g., body weight, organ histopathology).
What computational strategies are employed to predict the environmental fate and biodegradation pathways of this compound?
Advanced Research Question
Leverage QSAR models and molecular dynamics simulations:
- Environmental Partitioning : LogP calculations to estimate soil/water distribution (analogous to naphthalene derivatives, logP ~2.5–3.0) .
- Degradation Pathways : Density Functional Theory (DFT) to predict hydroxylation at the methoxy group or ester hydrolysis.
- Metabolite Identification : In silico tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism.
How can contradictory data on the compound’s pharmacological activity be resolved?
Advanced Research Question
Contradictions (e.g., conflicting CYP450 inhibition results) require:
- Data Quality Assessment : Evaluate study design (e.g., dose range, exposure duration) and statistical power .
- Mechanistic Studies : Use isoform-specific CYP450 inhibitors/inducers to clarify metabolic interactions.
- Meta-Analysis : Apply ATSDR’s data gap framework to prioritize replication studies .
What are the key challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
Advanced Research Question
Challenges include racemization at the tetrahydronaphthalene chiral center. Solutions:
- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation.
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) for separating enantiomers.
Refer to synthetic protocols for analogous tetralone derivatives (e.g., 6-methoxy-1-tetralone) .
What methodologies are recommended for assessing the compound’s endocrine-disrupting potential?
Intermediate Research Question
Follow OECD/EPA guidelines for endocrine disruption screening:
- In Vitro Assays : ER/AR reporter gene assays (e.g., YES/YAS) to test estrogenic/androgenic activity.
- In Vivo Models : Hershberger assay (rodents) for anti-androgenic effects.
Naphthalene derivatives are known to interact with hormone receptors; prioritize transcriptional activation studies .
How can researchers address gaps in the compound’s environmental monitoring data?
Intermediate Research Question
Prioritize:
- Biomonitoring : Measure urinary metabolites (e.g., 1-naphthol) in occupationally exposed populations .
- Environmental Sampling : LC-MS/MS analysis of water/soil samples near industrial sites.
Refer to ATSDR’s data needs framework for naphthalene analogs .
Tables for Quick Reference
| Key Parameters for Toxicity Studies |
|---|
| Exposure Routes |
| Health Outcomes |
| Species |
| Spectral Benchmarks for Analogous Compounds |
|---|
| 6-Methoxy-1-tetralone |
| Molecular Weight |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
